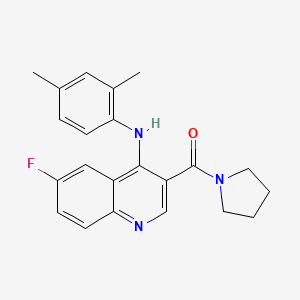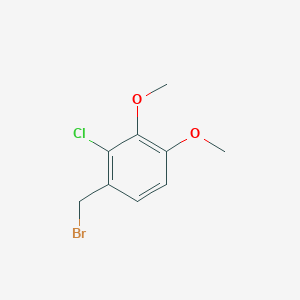
1-(溴甲基)-2-氯-3,4-二甲氧基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, featuring bromomethyl, chloro, and dimethoxy substituents. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
科学研究应用
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:
作用机制
Target of Action
The primary target of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s bromomethyl group plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the bromomethyl group of the compound is transferred from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in organic synthesis and pharmaceutical manufacturing .
Result of Action
The molecular and cellular effects of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene’s action are largely dependent on its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon-carbon bonds, the compound can contribute to the synthesis of a wide range of organic compounds .
安全和危害
生化分析
Cellular Effects
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in changes in cell proliferation, differentiation, and apoptosis. Additionally, 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and can be observed in various tissues and organs. Animal studies have also identified threshold doses at which the compound’s effects become significantly pronounced, providing valuable information for determining safe exposure levels .
Metabolic Pathways
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The metabolic pathways of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene are essential for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the compound’s distribution within different cellular compartments, affecting its bioavailability and activity. Understanding the transport and distribution mechanisms of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene plays a critical role in its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications. The localization of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-3,4-dimethoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
相似化合物的比较
1-(Bromomethyl)-2-chlorobenzene: Lacks the dimethoxy groups, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions.
1-(Bromomethyl)-3,4-dimethoxybenzene: Lacks the chloro group, which can affect the compound’s reactivity and selectivity in various chemical reactions.
1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzene: Substitutes bromine with chlorine, which can alter the compound’s reactivity due to the different leaving group abilities of bromine and chlorine.
Uniqueness: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is unique due to the combination of bromomethyl, chloro, and dimethoxy groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSHIWXDFHKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
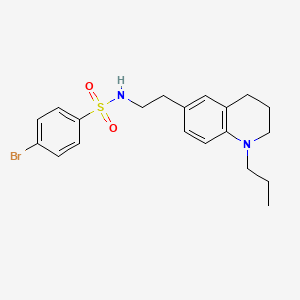
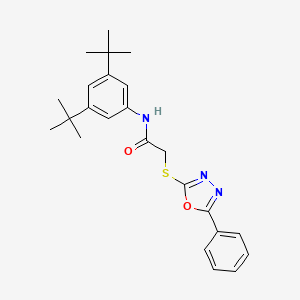
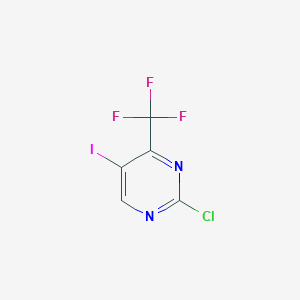
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![4-(morpholine-4-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487918.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
